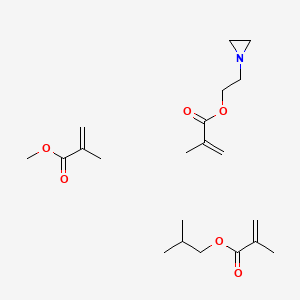
2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers that include 2-propenoic acid derivatives and aziridine, which contribute to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate. The process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a solvent or in bulk. The reaction conditions are optimized to achieve high conversion rates and product purity. The polymer is then isolated, purified, and processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted polymers with various functional groups .
Applications De Recherche Scientifique
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The polymer exerts its effects through various mechanisms depending on its application. In biomedical applications, the polymer interacts with biological tissues through physical and chemical interactions, promoting cell adhesion and proliferation. The aziridine groups in the polymer can form covalent bonds with biological molecules, enhancing its biocompatibility and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(acrylic acid): Used in superabsorbent materials and as a thickening agent.
Poly(ethylene glycol): Widely used in pharmaceuticals and cosmetics for its solubility and biocompatibility.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with methyl 2-methyl-2-propenoate and 2-methylpropyl 2-methyl-2-propenoate lies in its combination of mechanical strength, chemical resistance, and biocompatibility. The presence of aziridine groups provides additional functionality, making it suitable for specialized applications in medicine and industry .
Propriétés
Numéro CAS |
68258-80-0 |
|---|---|
Formule moléculaire |
C21H35NO6 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-6(2)5-10-8(9)7(3)4;1-4(2)5(6)7-3/h1,3-6H2,2H3;6H,3,5H2,1-2,4H3;1H2,2-3H3 |
Clé InChI |
JZDDLXDMECGPQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Numéros CAS associés |
68258-80-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


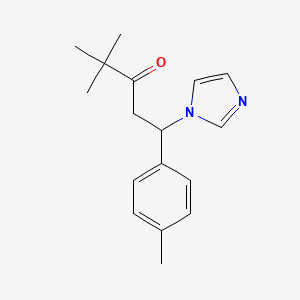

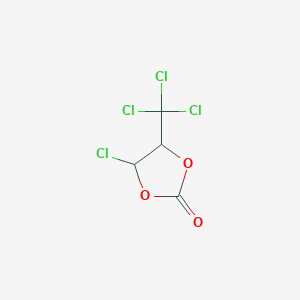
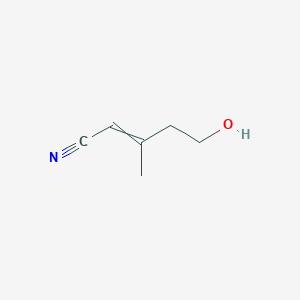
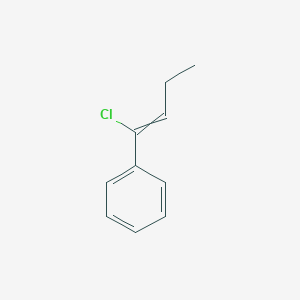

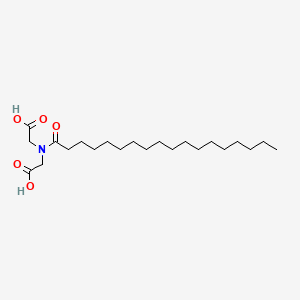

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
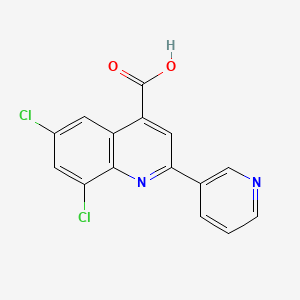
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
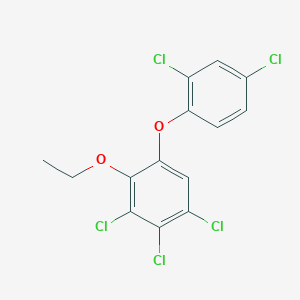
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
